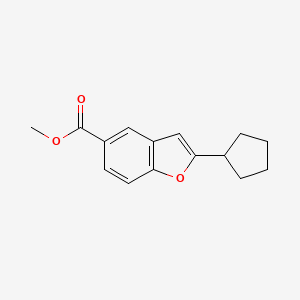
2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester
Overview
Description
2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester is a chemical compound that belongs to the benzofuran family. . This compound, in particular, is characterized by the presence of a cyclopentyl group attached to the benzofuran ring, which may contribute to its unique properties and reactivity.
Preparation Methods
The synthesis of 2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing a benzofuran ring and a cyclopentyl group can be subjected to esterification reactions to introduce the methyl ester group. The reaction conditions typically involve the use of acid catalysts and solvents such as methanol .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups on the benzofuran ring are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied, such as antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester can be compared with other similar compounds, such as:
2-Cyclopentylbenzofuran-5-carboxylic acid: This compound lacks the methyl ester group and may exhibit different reactivity and biological activities.
2-Cyclopentylbenzofuran-5-carboxylic acid ethyl ester: Similar to the methyl ester, but with an ethyl group instead of a methyl group, which may affect its physical and chemical properties.
2-Cyclopentylbenzofuran-5-carboxylic acid propyl ester: Another ester derivative with a propyl group, which may have different solubility and reactivity compared to the methyl ester.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity, solubility, and biological activities.
Properties
IUPAC Name |
methyl 2-cyclopentyl-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-15(16)11-6-7-13-12(8-11)9-14(18-13)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSBBPXYJVGLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=C2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


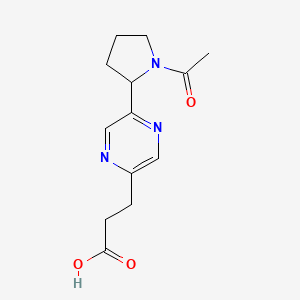
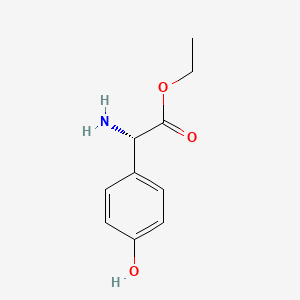
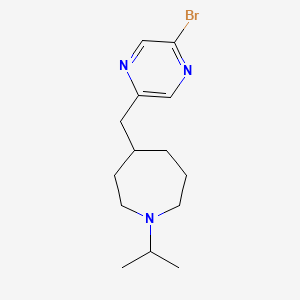

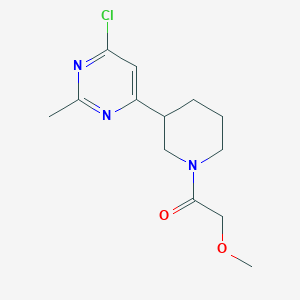
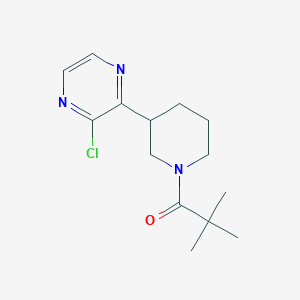
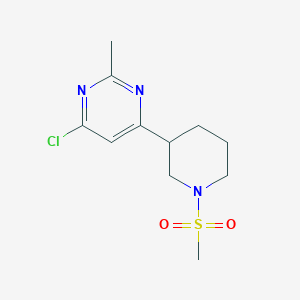
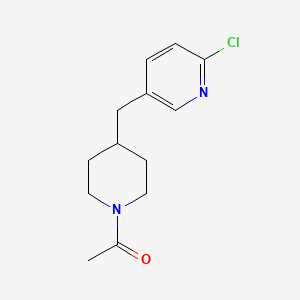

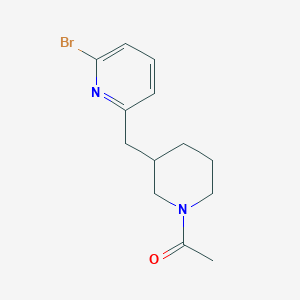
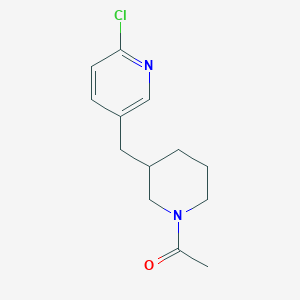
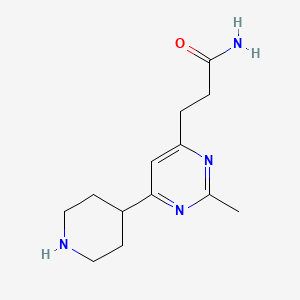
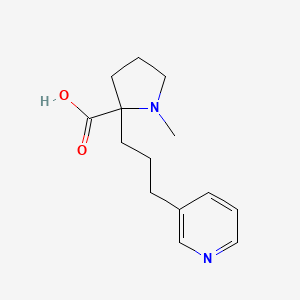
![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)
